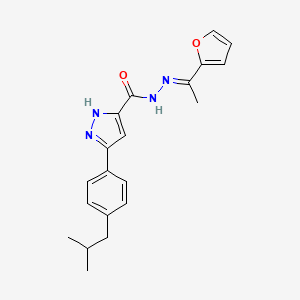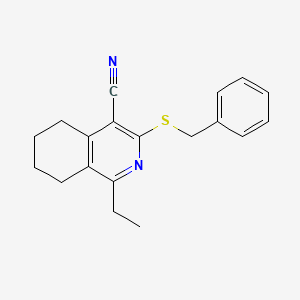![molecular formula C9H20N3O2+ B11644320 3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpropan-1-aminium](/img/structure/B11644320.png)
3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpropan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2E)-2-(hidroxiimino)propanoyl]amino}-N,N,N-trimetilpropan-1-amonio es un complejo compuesto orgánico con una estructura única que incluye un grupo hidroxiimino, un grupo propanoyl y un grupo trimetilamonio.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-{[(2E)-2-(hidroxiimino)propanoyl]amino}-N,N,N-trimetilpropan-1-amonio normalmente implica varios pasos, incluyendo la formación del grupo hidroxiimino y la unión de los grupos propanoyl y trimetilamonio. Una ruta sintética común puede incluir los siguientes pasos:
Formación del grupo hidroxiimino: Esto se puede lograr haciendo reaccionar un precursor adecuado con hidroxilamina en condiciones ácidas o básicas.
Unión del grupo propanoyl: El intermedio hidroxiimino se puede luego hacer reaccionar con un cloruro o anhídrido de propanoyl en presencia de una base para formar el grupo propanoyl.
Introducción del grupo trimetilamonio: Finalmente, el compuesto se puede cuaternizar haciendo reaccionar con trimetilamina para formar el grupo trimetilamonio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
3-{[(2E)-2-(hidroxiimino)propanoyl]amino}-N,N,N-trimetilpropan-1-amonio puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxiimino se puede oxidar para formar derivados nitroso o nitro.
Reducción: El grupo hidroxiimino se puede reducir para formar derivados de amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, particularmente en los grupos hidroxiimino o propanoyl.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, peróxido de hidrógeno y ácido nítrico.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio, hidruro de aluminio y litio e hidrogenación catalítica.
Sustitución: Los reactivos comunes incluyen halógenos, agentes alquilantes y nucleófilos como aminas o tioles.
Productos principales
Oxidación: Derivados nitroso o nitro.
Reducción: Derivados de amina.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
3-{[(2E)-2-(hidroxiimino)propanoyl]amino}-N,N,N-trimetilpropan-1-amonio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo o intermedio en la síntesis orgánica.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluyendo efectos antimicrobianos, anticancerígenos y antiinflamatorios.
Industria: Se utiliza en el desarrollo de nuevos materiales, catalizadores y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-{[(2E)-2-(hidroxiimino)propanoyl]amino}-N,N,N-trimetilpropan-1-amonio implica su interacción con objetivos moleculares y vías específicas. El grupo hidroxiimino puede formar enlaces de hidrógeno y coordinarse con iones metálicos, mientras que el grupo trimetilamonio puede interactuar con biomoléculas cargadas negativamente. Estas interacciones pueden modular la actividad enzimática, las vías de transducción de señales y los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 3-{[(2E)-2-(hidroxiimino)propanoyl]amino}-N,N-dimetilpropan-1-amonio
- 3-{[(2E)-2-(hidroxiimino)propanoyl]amino}-N,N,N-trimetilbutan-1-amonio
- **3-{[(2E)-2-(hidroxiimino)propanoyl]amino}-N,N,N-trimetilpentan-1-amonio
Unicidad
3-{[(2E)-2-(hidroxiimino)propanoyl]amino}-N,N,N-trimetilpropan-1-amonio es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo trimetilamonio mejora su solubilidad e interacción con biomoléculas, mientras que los grupos hidroxiimino y propanoyl proporcionan una reactividad versátil.
Propiedades
Fórmula molecular |
C9H20N3O2+ |
|---|---|
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
3-[[(2E)-2-hydroxyiminopropanoyl]amino]propyl-trimethylazanium |
InChI |
InChI=1S/C9H19N3O2/c1-8(11-14)9(13)10-6-5-7-12(2,3)4/h5-7H2,1-4H3,(H-,10,13,14)/p+1 |
Clave InChI |
GNBPSDDCQDRGNF-UHFFFAOYSA-O |
SMILES isomérico |
C/C(=N\O)/C(=O)NCCC[N+](C)(C)C |
SMILES canónico |
CC(=NO)C(=O)NCCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11644237.png)

![3-butoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11644245.png)
![N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11644246.png)
![2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11644254.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11644256.png)
![(5Z)-3-(4-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11644261.png)


![2-[5-Methyl-2-(propan-2-YL)phenoxy]-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B11644289.png)
![butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644291.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644312.png)
![4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11644324.png)
